Pyridine N-oxide is the pyridine N-oxide derived from the parent pyridine. It is a drug metabolite of the antihypertensive agent pinacidil. It has a role as a drug metabolite.
Pyridine-N-oxide
CAS No.: 694-59-7
Cat. No.: VC21315333
Molecular Formula: C5H5NO
Molecular Weight: 95.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 694-59-7 |
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Molecular Formula | C5H5NO |
Molecular Weight | 95.1 g/mol |
IUPAC Name | 1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H |
Standard InChI Key | ILVXOBCQQYKLDS-UHFFFAOYSA-N |
SMILES | C1=CC=[N+](C=C1)[O-] |
Canonical SMILES | C1=CC=[N+](C=C1)[O-] |
Melting Point | 65.5 °C |
Introduction
Fundamental Properties and Structure
Pyridine-N-oxide (C₅H₅NO) is a crystalline solid with a molecular weight of 95.0993 g/mol . It possesses distinct physical and chemical properties that differentiate it from its parent compound, pyridine. The presence of the N-O bond significantly alters the electronic distribution in the pyridine ring, enhancing reactivity, particularly at the positions adjacent to the nitrogen atom.
Physical Properties
Pyridine-N-oxide exhibits the following physical characteristics:
Property | Value |
---|---|
Molecular Formula | C₅H₅NO |
Molecular Weight | 95.1 g/mol |
Melting Point | 62-67°C |
Boiling Point | 270°C |
Density | 1.1418 (rough estimate) |
Refractive Index | 1.5939 (estimate) |
Flash Point | 143°C |
Appearance | White to brownish crystalline solid |
Solubility | Soluble in water |
pKa | 0.79 (at 24°C) |
The compound is hygroscopic and typically stored at temperatures between 2-8°C to maintain stability . The physical state of pyridine-N-oxide is commonly described as crystalline solid, crystals, or chunks with a white to light yellow coloration . The hygroscopic nature of pyridine-N-oxide necessitates careful handling and storage to prevent moisture absorption.
Chemical Structure and Electronic Properties
The N-O bond in pyridine-N-oxide creates a dipolar structure that significantly influences its reactivity. The oxygen atom bears a partial negative charge, while the nitrogen carries a partial positive charge. This electronic distribution activates the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack compared to the parent pyridine.
The N-oxide functionality serves as a directing group in various reactions, enabling regioselective transformations that would be challenging to achieve with pyridine itself. This directing effect is particularly valuable in synthetic organic chemistry, where control over reaction sites is often crucial for developing efficient synthetic pathways .
Synthesis Methods of Pyridine-N-oxide
The synthesis of pyridine-N-oxide can be accomplished through several methods, with oxidation of pyridine being the most common approach. Various oxidizing agents and reaction conditions have been developed to optimize yield, selectivity, and reaction efficiency.
Classical Oxidation Methods
The traditional method for synthesizing pyridine-N-oxide involves the oxidation of pyridine using peracids, particularly peracetic acid (H₂O₂/AcOH). This approach remains one of the most widely used due to its reliability and scalability . Other peracids, such as m-chloroperoxybenzoic acid (mCPBA), have also been employed effectively for this transformation .
Advanced Oxidation Methodologies
Recent advances in oxidation chemistry have introduced several alternative oxidizing systems for the synthesis of pyridine-N-oxide:
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Hydrogen peroxide with manganese tetrakis(2,6-dichlorophenyl)porphyrin catalyst
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Hydrogen peroxide with methyltrioxorhenium (MTO)
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Dimethyldioxirane (DMD)
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Bis(trimethylsilyl)peroxide (BTSP)
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Caro's acid (peroxymonosulfuric acid)
These modern oxidation methods often offer advantages in terms of milder reaction conditions, improved selectivity, or enhanced compatibility with sensitive functional groups.
Ring Transformation Methods
An alternative approach to pyridine-N-oxide synthesis involves ring transformation of isoxazoles. This method provides a route to substituted pyridine-N-oxides that might be difficult to access through direct oxidation of substituted pyridines .
Synthesis from N-hydroxy-2-thiopyridone Esters
Another synthetic pathway involves the transformation of esters derived from N-hydroxy-2-thiopyridone. This approach offers access to specific substitution patterns on the pyridine ring .
Reactions of Pyridine-N-oxide
Pyridine-N-oxide undergoes a diverse range of chemical transformations, making it a versatile building block in organic synthesis. Its reactivity is largely influenced by the N-O dipole, which activates specific positions on the pyridine ring.
Deoxygenation Reactions
The conversion of pyridine-N-oxide back to pyridine (deoxygenation) represents a fundamental transformation in N-oxide chemistry. This reaction can be accomplished using various reducing agents and has been extensively studied . The selective deoxygenation of N-oxides in the presence of other functional groups presents an ongoing challenge in synthetic methodology.
Nucleophilic Substitution Reactions
Pyridine-N-oxide exhibits enhanced reactivity toward nucleophilic substitution reactions, particularly at the 2- and 4-positions. This reactivity pattern differs significantly from that of pyridine itself, allowing for regioselective functionalization . The N-oxide group serves as both an activating and directing group in these transformations.
C-H Activation Reactions
Recent advances in C-H activation chemistry have leveraged pyridine-N-oxide as a substrate for various transformations, including:
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Arylation
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Acylation
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Alkylation
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Alkenylation
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Cross-coupling reactions
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Halogenation reactions
These reactions can proceed through both metal-catalyzed and metal-free pathways, providing access to a wide range of functionalized pyridine derivatives with high regioselectivity .
O-Alkylation Reactions
The oxygen atom in pyridine-N-oxide can undergo alkylation to form O-alkylated products. This reaction pathway provides access to quaternary pyridinium salts with diverse applications .
Metallation and Electrophilic Substitution
Directed metallation of pyridine-N-oxide, followed by reaction with electrophiles, offers another avenue for functionalizing the pyridine ring. This approach complements the nucleophilic substitution pathway and expands the synthetic utility of pyridine-N-oxide .
Cycloaddition Reactions
The N-O dipole in pyridine-N-oxide can participate in cycloaddition reactions, enabling the construction of complex heterocyclic frameworks. These reactions provide access to structural motifs that would be challenging to synthesize through other means .
Applications of Pyridine-N-oxide
Pyridine-N-oxide finds application across multiple fields, from synthetic organic chemistry to medicinal and industrial uses.
Synthetic Applications
In organic synthesis, pyridine-N-oxide serves as:
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A building block for constructing functionalized pyridine derivatives
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A catalyst in various organic transformations
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A mild oxidizing agent
The versatility of pyridine-N-oxide in synthesis stems from its unique reactivity profile and the ability to introduce diverse functional groups at specific positions of the pyridine ring.
Medicinal Chemistry Applications
Pyridine-N-oxide derivatives represent an important class of compounds in medicinal chemistry. Many bioactive molecules contain the pyridine-N-oxide moiety or utilize it as an intermediate in their synthesis . The N-oxide functionality can influence drug properties by:
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Altering solubility and bioavailability
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Modifying hydrogen bonding capabilities
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Changing metabolic pathways
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Enhancing binding interactions with biological targets
Several pharmaceutical compounds incorporate the pyridine-N-oxide structure or derivatives thereof, highlighting its significance in drug development.
Industrial Applications
In industrial settings, pyridine-N-oxide serves as:
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An intermediate in the chemical industry
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A mild reoxidant that transforms osmium-catalyzed oxidative cyclization
Analytical Chemistry Applications
Pyridine-N-oxide derivatives play an important role in analytical chemistry, particularly in the development of specific detection methods and reagents .
Biological Significance and Metabolism
Metabolic Pathways
Pyridine-N-oxide formation represents a metabolic pathway for certain compounds containing pyridine rings. For instance, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) undergo pyridine-N-oxidation to form their respective N-oxides .
These metabolic transformations typically serve as detoxification pathways, converting potentially harmful compounds into more readily excretable forms. The metabolism of pyridine-containing compounds to their N-oxides occurs in both rodents and humans, although studies suggest it may be a relatively minor metabolic pathway in humans .
Biological Activity
Some pyridine-N-oxide derivatives exhibit significant biological activities. For example, modified polydopamine coassembled with aminopropyl-dimethylamine-N-oxide has demonstrated antibacterial effects against Staphylococcus aureus. This activity has been attributed to the membrane-disruptive properties of protonated N-oxides through a contact-dependent mechanism .
The biological activities of pyridine-N-oxide derivatives span a wide range, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Antitumor activities
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Enzyme inhibition
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Receptor modulation
These diverse biological effects underline the potential of pyridine-N-oxide as a scaffold for developing new therapeutic agents.
Recent Advances in Pyridine-N-oxide Chemistry
Recent research has significantly expanded the synthetic utility and applications of pyridine-N-oxide. Advances in catalysis, particularly in C-H activation chemistry, have enabled new transformations that utilize pyridine-N-oxide as a substrate or catalyst .
The development of novel synthetic methodologies has provided access to increasingly complex pyridine derivatives with high regioselectivity. These methods often employ transition metal catalysts, photocatalysis, or electrochemical approaches to achieve transformations that would be challenging through traditional means.
In medicinal chemistry, there is growing interest in the N-oxide functionality as a means to modify drug properties and enhance therapeutic potential. The unique electronic properties of the N-oxide group can influence drug-target interactions and pharmacokinetic profiles, offering new avenues for drug optimization .
Supramolecular chemistry has also embraced pyridine-N-oxide, with reports of rotaxane systems utilizing pyridine-N-oxide axles synthesized through anion-templated threading-followed-by-stoppering strategies . These supramolecular assemblies could find applications in molecular machines, sensors, and advanced materials.
Analytical Methods for Pyridine-N-oxide Detection
The detection and quantification of pyridine-N-oxide and its derivatives employ various analytical techniques. Mass spectrometry represents a key method for identifying pyridine-N-oxide, with characteristic fragmentation patterns observable in electron ionization mass spectra .
For biological samples, such as human urine, specialized analytical methods have been developed to detect pyridine-N-oxide metabolites. One approach involves the conversion of N-oxides to their parent compounds through treatment with specific bacterial enzymes, followed by quantification of the resulting compounds .
Chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with various detection methods, provide sensitive and selective analysis of pyridine-N-oxide in complex matrices.
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